Chemical structure and properties of 1-(3-Methoxyphenyl)ethane-1-sulfonamide
Chemical structure and properties of 1-(3-Methoxyphenyl)ethane-1-sulfonamide
An In-Depth Technical Guide to 1-(3-Methoxyphenyl)ethane-1-sulfonamide: Structure, Properties, and Synthesis
Section 1: Executive Overview
This technical guide provides a comprehensive analysis of the novel chemical entity, 1-(3-Methoxyphenyl)ethane-1-sulfonamide. As a member of the sulfonamide class of compounds, which are of significant interest in medicinal chemistry, this molecule possesses a unique combination of structural features, including a chiral center, a methoxyphenyl group, and a primary sulfonamide moiety. This document outlines the predicted physicochemical and spectroscopic properties of the molecule, proposes a detailed, multi-step synthesis protocol, and explores its potential biological significance based on established structure-activity relationships of related compounds. This guide is intended for researchers and professionals in drug discovery and development, offering foundational data and methodologies for the synthesis, characterization, and further investigation of this compound.
Section 2: Introduction to the Sulfonamide Scaffold
The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern medicinal chemistry. Initially discovered for their antimicrobial properties, sulfonamides were among the first effective chemotherapeutic agents used to prevent and treat bacterial infections.[1] Their mechanism as antibacterial agents often involves the inhibition of dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway of bacteria.[2] Beyond this, the versatility of the sulfonamide scaffold has led to the development of drugs with a wide array of biological activities, including anti-inflammatory, antiviral, anticancer, and diuretic properties.[1][2][3] The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, and its stable, tetrahedral geometry, make it a privileged structure in the design of enzyme inhibitors and other therapeutic agents.[4]
Section 3: Molecular Profile of 1-(3-Methoxyphenyl)ethane-1-sulfonamide
Chemical Identity
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IUPAC Name: 1-(3-Methoxyphenyl)ethane-1-sulfonamide
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Molecular Formula: C₉H₁₃NO₃S
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Molecular Weight: 215.27 g/mol
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Chemical Structure:
(A representative image would be placed here in a final document)
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties, derived from computational models and data from analogous compounds such as 2-(4-methoxyphenyl)ethane-1-sulfonamide.[5][6]
| Property | Predicted Value | Source/Rationale |
| Molecular Weight | 215.27 | Calculated from Formula |
| Molecular Formula | C₉H₁₃NO₃S | Based on Structure |
| Topological Polar Surface Area (TPSA) | 69.39 Ų | Based on analogue[6] |
| LogP (Octanol-Water Partition Coeff.) | ~0.53 | Based on analogue[6] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Based on Structure |
| Hydrogen Bond Acceptors | 3 (from -SO₂ and -OCH₃) | Based on Structure |
| Rotatable Bonds | 4 | Based on Structure |
Structural Analysis and Rationale
The unique arrangement of functional groups in 1-(3-Methoxyphenyl)ethane-1-sulfonamide suggests specific contributions to its overall chemical and biological profile.
Caption: Proposed four-step synthesis workflow.
Detailed Experimental Protocol
Objective: To synthesize 1-(3-Methoxyphenyl)ethane-1-sulfonamide from 1-(3-methoxyphenyl)ethanamine. [7] Step 1: Diazotization of 1-(3-methoxyphenyl)ethanamine
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Dissolve 1-(3-methoxyphenyl)ethanamine (10 mmol) in a mixture of concentrated HCl (5 mL) and water (20 mL) in a three-necked flask equipped with a stirrer and thermometer.
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol in 10 mL water) dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C before proceeding to the next step. Causality: Low temperature is critical to prevent the decomposition of the unstable diazonium salt.
Step 2: Formation of the Sulfinate Salt (Sulfination)
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In a separate flask, prepare a solution of sulfur dioxide in acetic acid. Bubble SO₂ gas through glacial acetic acid (30 mL) containing a catalytic amount of copper(I) chloride (1 mmol).
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Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed.
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Allow the reaction to warm to room temperature and stir for 2-3 hours.
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Pour the reaction mixture into ice water (200 mL). The sodium sulfinate salt will precipitate.
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Filter the solid, wash with cold water, and dry under vacuum. Causality: The copper catalyst facilitates the Sandmeyer-type reaction to install the sulfinate group.
Step 3: Conversion to Sulfonyl Chloride
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Suspend the dried sulfinate salt (8 mmol) in dichloromethane (40 mL).
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Add phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) (10 mmol) portion-wise at room temperature.
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Reflux the mixture for 2 hours until the reaction is complete (monitored by TLC).
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Cool the mixture and pour it carefully onto crushed ice to hydrolyze excess PCl₅/SOCl₂.
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Extract the organic layer containing the sulfonyl chloride, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Self-Validation: The crude sulfonyl chloride should be used immediately in the next step due to its reactivity.
Step 4: Amination to form the Sulfonamide
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Dissolve the crude 1-(3-methoxyphenyl)ethane-1-sulfonyl chloride from Step 3 in a suitable solvent like THF (30 mL).
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Cool the solution to 0 °C and add concentrated ammonium hydroxide (20 mL) dropwise with vigorous stirring. [8]3. Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Remove the organic solvent under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
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Concentrate the solvent and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product. Self-Validation: The purity of the final compound must be confirmed by NMR and MS analysis as described in Section 4.
Section 6: Potential Biological and Pharmacological Significance
The Sulfonamide Moiety as a Privileged Pharmacophore
The primary sulfonamide group is a key feature in a multitude of clinically approved drugs. Its ability to mimic a carboxylate group and engage in critical hydrogen bonding interactions makes it a potent inhibitor of various enzymes, most notably carbonic anhydrases. [2]Furthermore, its presence is associated with antimicrobial, anti-inflammatory, and anticancer activities. [1][9][10]
The Role of the 3-Methoxyphenyl Group
The methoxyphenyl substituent is frequently incorporated into drug candidates to fine-tune their pharmacokinetic properties. The meta-position of the methoxy group can influence the electronic properties of the aromatic ring and provide a site for potential metabolism (O-demethylation). It also impacts the molecule's lipophilicity, which is crucial for membrane permeability and target engagement. Compounds containing this moiety have shown a wide range of biological activities. [11][12][13]
Potential Therapeutic Targets
Given its structural features, 1-(3-Methoxyphenyl)ethane-1-sulfonamide could be investigated for several therapeutic applications:
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Antimicrobial Activity: As a sulfonamide, it warrants screening against various Gram-positive and Gram-negative bacterial strains. [9][12]* Antitubercular Activity: Novel sulfonamide derivatives have shown promising results against Mycobacterium tuberculosis. [12]* Enzyme Inhibition: The compound could be a candidate for inhibiting enzymes like carbonic anhydrase or kinases, where sulfonamides have proven effective.
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Anticancer Activity: Many sulfonamides exhibit antiproliferative effects, and this compound could be evaluated against various cancer cell lines. [10]
Section 7: Conclusion and Future Directions
1-(3-Methoxyphenyl)ethane-1-sulfonamide is a novel compound with significant potential for further research in medicinal chemistry. This guide has provided a theoretical framework for its properties and a practical, detailed protocol for its synthesis. The next logical steps involve the execution of the proposed synthesis and the rigorous experimental validation of its structure and physicochemical properties using the spectroscopic techniques outlined. Following successful synthesis and characterization, a comprehensive biological evaluation is strongly recommended to explore its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent. The presence of a chiral center also opens the door for stereospecific synthesis and evaluation of individual enantiomers, which may exhibit different biological activities.
Section 8: References
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Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844. [Link]
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Prakash, O., & Kumar, A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 149-157. [Link]
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Supporting Information for various compounds. (n.d.). Angewandte Chemie. [Link]
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Li, Y., et al. (2022). Tertiary sulphonamide derivatives as dual acting small molecules that inhibit LSD1 and suppress tubulin polymerisation against liver cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2116-2126. [Link]
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Safari, A., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 13(4), 1269-1279. [Link]
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Supuran, C. T. (2016). Biological activities of sulfonamides. ResearchGate. [Link]
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Al-Amiery, A. A. (2020). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. ResearchGate. [Link]
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Gospodova, T., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]
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Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 58(8), 761-766. [Link]
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Muller, G. W., et al. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Google Patents.
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PubChemLite. (n.d.). 2-(4-methoxyphenyl)ethane-1-sulfonamide (C9H13NO3S). [Link]
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Ranjith, P. K., et al. (2014). Synthesis and characterization of new N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives as possible antimicrobial and antitubercular agents. European Journal of Medicinal Chemistry, 71, 171-182. [Link]
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Chitre, T. S. (2009). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
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Yousuf, M., et al. (2012). 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131. [Link]
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Pharmaffiliates. (n.d.). (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine (S)-5-oxopyrrolidine-2-carboxylate. [Link]
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Anderson, K. L., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2022(3), M1432. [Link]
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PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. CID 4612058. [Link]
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